4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile
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Overview
Description
4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile is a complex organic compound that features a combination of pyrrolidine, pyridazine, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final compound. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The pyridazine moiety is often prepared via condensation reactions involving hydrazines and diketones . The final assembly of the compound involves coupling reactions, such as Suzuki-Miyaura coupling, to link the different moieties together .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile and pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzonitrile or pyridazine rings.
Scientific Research Applications
4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pyridazine moiety, in particular, is known for its ability to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
CEP-26401 (Irdabisant): A potent histamine H3 receptor antagonist with cognitive-enhancing and wake-promoting activities.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry for their biological activity.
Pyridazine Derivatives: Compounds containing the pyridazine moiety are known for their wide range of pharmacological activities.
Uniqueness
4-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]benzonitrile is unique due to its combination of pyrrolidine, pyridazine, and benzonitrile moieties, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C19H20N4O3S/c20-11-14-1-5-17(6-2-14)27(24,25)23-10-9-15(12-23)13-26-19-8-7-18(21-22-19)16-3-4-16/h1-2,5-8,15-16H,3-4,9-10,12-13H2 |
InChI Key |
HRQPNMZXVHTRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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